methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. It serves as a building block for more complex molecules and exhibits interesting chemical properties due to its unique structure.
Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which it belongs, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Biochemical Pathways
3 (5)-aminopyrazoles, a related class of compounds, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
Result of Action
The structural changes due to tautomerism in pyrazoles can translate into changes in properties, potentially affecting their biological activities .
Action Environment
It’s worth noting that the compound’s reactivity and properties could be influenced by its environment due to the tautomerism exhibited by pyrazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate hydrazines with β-keto esters. One common method includes the cyclization of 3-methyl-1-phenyl-1H-pyrazol-5-ol with methyl chloroformate under basic conditions . Another approach involves the use of terminal alkynes, hydrazines, and carbon monoxide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production methods often employ one-pot multicomponent processes, which are efficient and cost-effective. These methods may involve the use of transition-metal catalysts or photoredox reactions to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Comparison with Similar Compounds
3-amino-5-methyl-1H-pyrazole: Shares a similar pyrazole core but lacks the ester functional group.
5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness: Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its analogs. This makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(6(10)11-2)5(7)9-8-3/h1-2H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAHIUONPHHSTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550751 | |
Record name | Methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109012-96-6 | |
Record name | Methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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